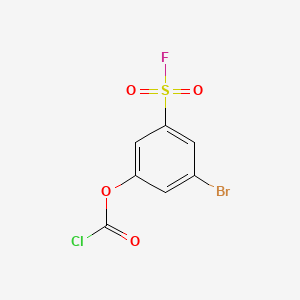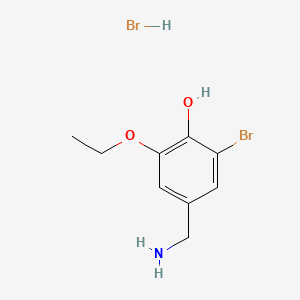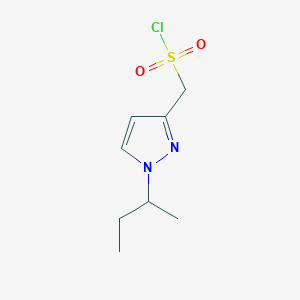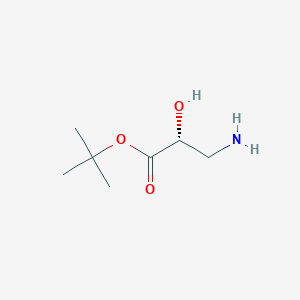
1-(4-Ethynylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethynylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H11N It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
The synthesis of 1-(4-Ethynylphenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and ethynylmagnesium bromide.
Grignard Reaction: The ethynylmagnesium bromide is reacted with 4-bromoacetophenone to form 1-(4-ethynylphenyl)ethanone.
Reduction: The resulting 1-(4-ethynylphenyl)ethanone is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Ethynylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Tetrahydrofuran (THF), ethanol
Major products formed from these reactions include ketones, alcohols, and substituted amines.
Aplicaciones Científicas De Investigación
1-(4-Ethynylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethynylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Ethynylphenyl)ethan-1-amine can be compared with similar compounds such as:
1-(4-Ethynylphenyl)ethanone: This compound lacks the amine group and is primarily used in different synthetic applications.
1-(4-Ethynylphenyl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical reactivity and applications.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its combination of the ethynyl and amine groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H11N |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-(4-ethynylphenyl)ethanamine |
InChI |
InChI=1S/C10H11N/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4-8H,11H2,2H3 |
Clave InChI |
LMPWVOBLZARDJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;2,2,2-trifluoroacetic acid](/img/structure/B13525254.png)

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)

![13-Methoxy-2,9-diazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-10-one](/img/structure/B13525281.png)

![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
